Pyridin-4-yloxy vs. Pyrimidin-4-yloxy: Hydrogen-Bond Acceptor Topology Differentiation
The pyridin-4-yloxy substituent in CAS 2034472-65-4 presents a single sp²-hybridized nitrogen at the para position of the six-membered ring, capable of acting as a hydrogen-bond acceptor (HBA). The closest structural analog, N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide (MW 342.36), replaces this with a pyrimidine ring bearing two nitrogen atoms at the 1- and 3-positions relative to the ether linkage . This introduces an additional HBA site and alters the electrostatic potential surface, which is expected to shift the SMYD3/SMYD2 selectivity index based on patent structure-activity relationship (SAR) trends within the Epizyme pyrrolidine-carboxamide series [1]. No direct head-to-head biochemical comparison data for this specific pair has been publicly disclosed.
| Evidence Dimension | Number and position of heteroaryl ring nitrogen atoms (HBA count) |
|---|---|
| Target Compound Data | 1 ring N at para position (pyridin-4-yloxy); MW 341.37; formula C₁₈H₁₉N₃O₄ |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: 2 ring N atoms (1,3-diazine); MW 342.36; formula C₁₇H₁₈N₄O₄ |
| Quantified Difference | ΔHBA count = -1; ΔMW = -0.99 g/mol; AlogP shift predicted to be ~+0.5 log units (more lipophilic) based on heteroaryl substitution |
| Conditions | In silico structural comparison; no paired biochemical assay data publicly available |
Why This Matters
The altered HBA topology directly affects SMYD protein binding pocket complementarity; procurement of the wrong heteroaryl variant invalidates target engagement comparisons across the compound series.
- [1] Kuntz, K. W.; Munchhof, M. J.; Mitchell, L. H.; Foley, M. A. C.; Harvey, D. M. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent US20200048195A1, February 13, 2020. Assigned to Epizyme, Inc. View Source
